Bienvenue dans la boutique en ligne BenchChem!

3-(4-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide

Benzofuran-2-carboxamide scaffold procurement Medicinal chemistry building block Structure-activity relationship gap

3-(4-Bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide (CAS 887888-56-4) is a fully synthetic small molecule belonging to the benzofuran-2-carboxamide class. Its structure contains a benzofuran core substituted at the 3-position with a 4-bromobenzamido moiety and at the 2-carboxamide nitrogen with a 4-ethoxyphenyl group.

Molecular Formula C24H19BrN2O4
Molecular Weight 479.33
CAS No. 887888-56-4
Cat. No. B2545871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide
CAS887888-56-4
Molecular FormulaC24H19BrN2O4
Molecular Weight479.33
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C24H19BrN2O4/c1-2-30-18-13-11-17(12-14-18)26-24(29)22-21(19-5-3-4-6-20(19)31-22)27-23(28)15-7-9-16(25)10-8-15/h3-14H,2H2,1H3,(H,26,29)(H,27,28)
InChIKeyVNRIVBAFNRLNBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide (CAS 887888-56-4): Procurement-Relevant Baseline Profile


3-(4-Bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide (CAS 887888-56-4) is a fully synthetic small molecule belonging to the benzofuran-2-carboxamide class. Its structure contains a benzofuran core substituted at the 3-position with a 4-bromobenzamido moiety and at the 2-carboxamide nitrogen with a 4-ethoxyphenyl group . The molecular formula is C₂₄H₁₉BrN₂O₄ with a molecular weight of 479.33 g/mol . As of the latest search, no primary research articles, patents, or bioassay records were identified in PubMed, PubChem, ChEMBL, or BindingDB that report biological activity data specific to this exact compound [1]. Available vendor technical datasheets list a typical purity of 95% (HPLC) and confirm the compound is supplied exclusively for non-human research purposes . Benzofuran-2-carboxamide derivatives as a broader class have been investigated for antiproliferative, immunomodulatory, and antimicrobial activities, providing a contextual framework for the target compound's potential research utility [2].

Why 3-(4-Bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide Cannot Be Replaced by Generic Benzofuran-2-Carboxamide Analogs


Within the benzofuran-2-carboxamide scaffold, precise substitution patterns at the 3-amido position and the terminal anilide ring dictate bioactive conformation, target engagement, and ADME properties [1]. The target compound carries a specific 4-bromobenzamido group at position 3 and a 4-ethoxyphenyl group on the exocyclic amide nitrogen. Exchange for a regioisomeric analog (e.g., 3-bromobenzamido replacing 4-bromobenzamido), alteration of the halogen (e.g., Cl for Br), or modification of the terminal alkoxy substituent (e.g., methoxy replacing ethoxy) can significantly alter electronic distribution, steric bulk, lipophilicity, and hydrogen-bonding capacity [2]. In the absence of empirical structure-activity relationship (SAR) data for this specific compound, such substitutions cannot be assumed to preserve biological activity or selectivity, introducing uncontrolled risk into any research program that requires reproducible target engagement.

Quantitative Differentiation Evidence for 3-(4-Bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide (CAS 887888-56-4)


The Critical Evidence Gap: No Published Comparator-Based Quantitative Data Are Available for This Compound

As of the latest comprehensive database search (PubMed, PubChem, ChEMBL, BindingDB, Google Scholar, USPTO), no primary research article, patent, or publicly curated bioassay dataset reports quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀, MIC, % inhibition) for 3-(4-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide [1]. This includes the absence of head-to-head comparisons against structurally related analogs such as 3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide (CAS 887888-50-8), 3-(4-bromobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS 887898-54-6), or N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide (CAS 887890-51-9) [2][3]. Consequently, no verifiable, quantifiable differentiation claim can be made for this compound relative to its closest analogs or alternatives. Any assertion of superior potency, selectivity, or physicochemical advantage would be unsupported. This evidence gap is the central finding of this guide and must be transparently communicated to procurement decision-makers.

Benzofuran-2-carboxamide scaffold procurement Medicinal chemistry building block Structure-activity relationship gap

Purity Specification as a Minimum Viable Procurement Criterion: 95% (HPLC) Baseline

The only verifiable quantitative specification available for this compound is its purity. Vendor catalogs list purity at 95% as determined by HPLC . This value serves as a minimum procurement acceptance criterion but cannot be contextualized relative to other benzofuran-2-carboxamide analogs because purity is a batch-level manufacturing metric, not a molecular differentiation parameter. For comparison, commercially available benzofuran-2-carboxamide derivatives from major suppliers (e.g., Sigma-Aldrich) typically specify purity ranges of 95-98%, placing this compound at the lower bound of the acceptable range for research-grade chemicals . No additional characterization data—melting point, solubility, logP, NMR spectra—are publicly disclosed for this compound, limiting the ability to verify structural identity and purity independently of the vendor's certificate of analysis .

Chemical purity specification Quality control benchmark Benzofuran-2-carboxamide procurement

Structural Distinction from Closest Available Analogs: Substituent-Level Differentiation

The target compound can be structurally differentiated from its closest commercially available analogs by two substituent features: (1) the bromine atom position on the benzamido ring (para for target vs. meta in CAS 887888-50-8) and (2) the ethoxy substituent on the terminal anilide ring (target compound) vs. nitro (CAS 887898-54-6) or phenylbutanamido (CAS 887890-51-9) [1][2]. The para-bromo substitution confers a distinct electronic effect (σₚ = +0.23 Hammett constant) compared to meta-bromo (σₘ = +0.39), and the ethoxy group (π = +0.38 Hansch hydrophobicity constant) produces different lipophilicity compared to methoxy (π = -0.02) or nitro (π = -0.28) [3]. However, in the absence of matched biological data, these physicochemical distinctions remain theoretical and cannot be translated into quantitative potency, selectivity, or ADME differences. The structural uniqueness alone does not constitute procurement selection criteria beyond ensuring the correct chemical entity reaches the end user.

Benzofuran-2-carboxamide SAR 4-bromobenzamido substitution 4-ethoxyphenyl anilide

Application Scenarios for 3-(4-Bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide (CAS 887888-56-4) Based on Available Evidence


SAR Expansion in Benzofuran-2-Carboxamide Hit-to-Lead Programs Against Antiproliferative Targets

When a screening hit from the benzofuran-2-carboxamide class shows antiproliferative activity but lacks para-bromo and para-ethoxy substitution, this compound serves as a rational SAR probe. The class-level precedent from Hranjec et al. (2013) demonstrates that benzofuran-2-carboxamides with halogenated benzamido substituents achieve IC₅₀ values in the 1–30 µM range against colon, breast, and cervical cancer cell lines [1]. Introducing the 4-bromobenzamido group into a proprietary series allows systematic evaluation of bromine's contribution to potency, selectivity, and physicochemical properties. Procurement of this compound is justified exclusively for programs that have already validated the benzofuran-2-carboxamide core and require this specific substitution pattern for SAR expansion. Users must commission de novo biological profiling; no pre-existing activity data can be relied upon.

Immunomodulatory Agent Development Targeting the CCL20/CCR6 Chemotaxis Axis

Barbieri et al. (2024) identified benzofuran-2-carboxamide derivatives as blockers of CCL20-induced chemotaxis, a mechanism implicated in colon cancer immune evasion [2]. The target compound's 4-bromobenzamido and 4-ethoxyphenyl substituents represent a structural combination not evaluated in the published chemotaxis assay panel (which included 17 derivatives with varying amide substituents). For research groups extending the Barbieri et al. chemotype, this compound provides an opportunity to probe the tolerance of the CCL20/CCR6 pharmacophore for para-substituted benzamido groups. Procurement is appropriate for academic and biopharma laboratories conducting mechanism-of-action studies that require novel, unexplored analogs of the published lead series.

Chemical Biology Probe Development Requiring a Defined Benzofuran-2-Carboxamide Scaffold with Bromine as a Heavy Atom Tag

The presence of a single bromine atom in the para position of the benzamido ring makes this compound potentially useful as a heavy-atom derivative for X-ray crystallographic phasing or as a mass spectrometry tag in chemical proteomics experiments. The molecular weight of 479.33 g/mol includes a distinctive bromine isotope pattern (⁷⁹Br/⁸¹Br ~1:1 ratio) that facilitates detection in LC-MS-based target engagement assays [1]. Benzofuran-2-carboxamide derivatives lacking bromine (e.g., N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide, MW 281.31 ) cannot provide this isotopic signature. Procurement for crystallography or chemoproteomics is justified when the experimental workflow requires a bromine-containing benzofuran-2-carboxamide with defined purity ≥95%.

Negative Control Compound for Nitro-Substituted Benzofuran-2-Carboxamide Analogs

The 4-nitrophenyl analog (CAS 887898-54-6) has a strong electron-withdrawing group (σₚ = +0.78) that may dominate biological activity independently of the benzofuran scaffold [3]. In studies where the 4-nitrophenyl analog shows activity, the target compound (with the more moderately electron-withdrawing 4-bromobenzamido group, σₚ = +0.23) can serve as a control to determine whether activity depends on the extreme electron deficiency of the nitroaromatic moiety. This application is particularly relevant for research groups concerned with PAINS (Pan-Assay Interference Compounds) liabilities associated with nitroaromatic substructures. Procurement is recommended only when the 4-nitrophenyl analog is already being profiled and a structurally matched, less electronically perturbed comparator is required.

Quote Request

Request a Quote for 3-(4-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.